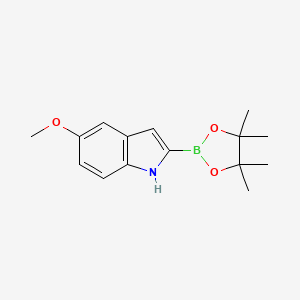

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Descripción general

Descripción

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a useful research compound. Its molecular formula is C15H20BNO3 and its molecular weight is 273.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that organoboron compounds, such as this one, have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

Organoboron compounds are known for their high reactivity in various transformation processes . They can interact with their targets through covalent or non-covalent interactions .

Biochemical Pathways

Organoboron compounds are known to be involved in various biological processes, including the protection of diols in the organic synthesis of drugs, the asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .

Pharmacokinetics

Organoboron compounds are known for their high stability, low toxicity, and high reactivity, which can influence their bioavailability .

Result of Action

Organoboron compounds are known to have a wide range of applications, including the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs .

Action Environment

Organoboron compounds are known to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Análisis Bioquímico

Biochemical Properties

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole plays a significant role in biochemical reactions due to its boronic ester group. This group can interact with various enzymes, proteins, and other biomolecules. For instance, boronic esters are known to inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. This interaction can modulate the activity of the enzyme and has potential therapeutic applications in diseases where protease activity is dysregulated .

Additionally, this compound can interact with proteins that have nucleophilic side chains, such as cysteine and lysine residues. These interactions can lead to the formation of covalent adducts, which can alter the function of the protein and affect various cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting proteases, it can affect signaling pathways that rely on proteolytic processing of signaling molecules. This can lead to changes in cell proliferation, apoptosis, and differentiation .

Moreover, the formation of covalent adducts with proteins can impact gene expression by modifying transcription factors or other regulatory proteins. This can result in changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The boronic ester group can form reversible covalent bonds with nucleophilic residues in enzymes and proteins, leading to enzyme inhibition or activation. For instance, the inhibition of serine proteases involves the formation of a covalent bond between the boronic ester and the serine residue in the active site .

Additionally, the compound can modulate gene expression by forming covalent adducts with transcription factors or other regulatory proteins. This can alter their activity and lead to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that boronic esters can undergo hydrolysis under physiological conditions, leading to the release of the parent boronic acid and the corresponding alcohol . This degradation can affect the compound’s ability to interact with biomolecules and exert its effects.

Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and inflammation .

Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired biochemical effects. Beyond this threshold, the compound’s effects can become detrimental, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. The boronic ester group can be metabolized by enzymes such as esterases, leading to the formation of the corresponding boronic acid and alcohol . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels.

The compound’s interactions with metabolic enzymes can also influence the overall metabolic profile of cells, leading to changes in energy production, biosynthesis, and detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . For instance, boronic esters can be transported by organic anion transporters, which play a role in the cellular uptake of various organic compounds .

The localization and accumulation of the compound within specific cellular compartments can affect its activity and function. For example, the compound’s interaction with nuclear transport proteins can facilitate its entry into the nucleus, where it can modulate gene expression .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of nuclear localization signals can facilitate the compound’s entry into the nucleus, where it can interact with transcription factors and other regulatory proteins .

The compound’s localization within the endoplasmic reticulum or mitochondria can also influence its effects on cellular metabolism and stress responses .

Actividad Biológica

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indole ring substituted with a methoxy group and a dioxaborolane moiety. The molecular formula is with a molecular weight of 235.09 g/mol.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H19B O3 |

| Molecular Weight | 235.09 g/mol |

| Boiling Point | Not available |

| Density | Not available |

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with boron-containing compounds under specific conditions to yield the desired product. The use of dioxaborolane as a boron source is crucial for enhancing the stability and reactivity of the resulting compound.

Anticancer Properties

Research indicates that compounds containing indole structures often exhibit significant anticancer activity. For instance, the related compounds have been shown to selectively down-regulate estrogen receptors (ERα and ERβ), which are critical in the progression of certain cancers. This suggests that this compound may also possess similar properties .

The mechanism by which this compound exerts its biological effects may involve interaction with various cellular pathways:

- Estrogen Receptor Modulation : It may act as an antagonist or partial agonist at estrogen receptors.

- Kinase Inhibition : Compounds with similar structures have demonstrated inhibitory effects on kinases involved in cancer cell proliferation .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of related indole compounds:

- In vitro Studies : Indole derivatives have shown cytotoxic effects against various cancer cell lines. For example, studies indicated that compounds similar to this compound inhibited cell growth in breast and prostate cancer models.

- In vivo Studies : Animal models treated with indole-based compounds exhibited reduced tumor growth and improved survival rates compared to controls.

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for further development in drug formulation:

- Drug Design : Its structural features can be optimized to enhance bioavailability and selectivity against cancer targets.

- Combination Therapies : It may be used in combination with other therapeutic agents to improve treatment efficacy.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

One of the most significant applications of this compound is in the development of anticancer agents. The boron-containing moiety can enhance the biological activity of indole derivatives, which are known for their anticancer properties. For instance, derivatives of 5-methoxyindole have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Fimepinostat (CUDC-907)

Fimepinostat is a dual inhibitor of histone deacetylases (HDACs) and phosphatidylinositol 3-kinase (PI3K), which has been investigated for treating lymphoma and solid tumors. The synthesis of Fimepinostat involves intermediates that include boron compounds similar to 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole . This highlights the compound's relevance in synthesizing effective therapeutic agents.

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound can serve as a reagent in Suzuki-Miyaura cross-coupling reactions. Its boron functionality allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

| Reaction Type | Substrate | Product |

|---|---|---|

| Suzuki Coupling | Aryl Halide + Boronic Acid | Biaryl Compounds |

| Negishi Coupling | Aryl Halide + Organozinc | Aryl Zinc Compounds |

Material Science

Polymer Chemistry

In material science, boron-containing compounds like this compound can be utilized to modify polymer properties. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical strength. Research indicates that such modifications can lead to materials with improved performance characteristics for applications in electronics and packaging.

Propiedades

IUPAC Name |

5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)13-9-10-8-11(18-5)6-7-12(10)17-13/h6-9,17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZMEMXVPBBRNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681927 | |

| Record name | 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683229-62-1 | |

| Record name | 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.